Cas no 50730-83-1 ((2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid)
(2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid
- BS-49751
- DS-018132
- SCHEMBL14975419
- 1279049-31-8
- DTXSID10718725
- FD10133
- (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoicacid
- DREONSBNBZFXLW-RFZPGFLSSA-N
- 50730-83-1
- 3-tert-Butyl-L-serine
- (2R*,3S*)-2-amino-3-hydroxy-4,4-dimethyl-pentanoic acid
-
- MDL: MFCD09030630
- Inchi: 1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11)/t4-,5-/m1/s1
- InChI Key: DREONSBNBZFXLW-RFZPGFLSSA-N
- SMILES: O[C@H]([C@H](C(=O)O)N)C(C)(C)C
Computed Properties
- Exact Mass: 161.10519334g/mol
- Monoisotopic Mass: 161.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 83.6Ų
(2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM193731-1g |
(2R,3S)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid |
50730-83-1 | 95% | 1g |
$729 | 2021-06-09 | |
| Chemenu | CM193731-1g |
(2R,3S)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid |
50730-83-1 | 95% | 1g |
$729 | 2024-07-16 | |
| eNovation Chemicals LLC | D541829-1g |
(2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid |
50730-83-1 | 95% | 1g |
$910 | 2024-08-03 | |
| eNovation Chemicals LLC | D541829-1g |
(2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid |
50730-83-1 | 95% | 1g |
$910 | 2025-02-21 | |
| eNovation Chemicals LLC | D541829-1g |
(2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid |
50730-83-1 | 95% | 1g |
$910 | 2025-02-20 |
(2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid
Introduction to (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid (CAS No. 50730-83-1)
(2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid, identified by its Chemical Abstracts Service (CAS) number 50730-83-1, is a chiral α-amino acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of non-proteinogenic amino acids, meaning it is not typically found in natural proteins but can be synthesized and utilized in various biochemical pathways and drug development processes.
The structural configuration of (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid is characterized by a five-carbon backbone with an amine group at the second carbon (C2), a hydroxyl group at the third carbon (C3), and two methyl groups at the fourth carbon (C4). The specific stereochemistry at the C2 and C3 positions, denoted as (2R,3S), is crucial for its biological activity and interaction with target enzymes or receptors. This stereochemical arrangement influences its pharmacokinetic properties, including solubility, metabolic stability, and binding affinity.
In recent years, (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid has been extensively studied for its potential applications in drug design and development. Its unique structural features make it a valuable building block for synthesizing peptidomimetics and other bioactive molecules. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced bioavailability and reduced immunogenicity.
One of the most promising areas of research involving (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid is its role in modulating enzyme activity. Enzymes are biological catalysts that play critical roles in numerous metabolic pathways, and their dysfunction is often associated with various diseases. By designing molecules that incorporate (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid, researchers aim to develop selective inhibitors or activators that can modulate enzyme activity with high precision. For instance, studies have shown that derivatives of this compound can interact with metalloproteinases and serine proteases, which are implicated in conditions such as cancer and inflammation.
The synthesis of (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid presents both challenges and opportunities. Traditional synthetic routes often involve chiral resolution or asymmetric synthesis to achieve the desired stereochemical purity. However, advancements in biocatalysis have opened new avenues for the production of this compound. Enzymes such as transaminases and ketoreductases can be employed to construct the chiral centers efficiently under mild conditions. This approach not only improves yield but also reduces environmental impact by minimizing waste generation.
Recent research has also explored the therapeutic potential of (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid in neurological disorders. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that derivatives of this compound can modulate acetylcholinesterase activity and protect against neurodegeneration. These findings highlight the importance of non-proteinogenic amino acids in developing novel therapeutics for central nervous system disorders.
The pharmaceutical industry has recognized the significance of (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid as a key intermediate in drug development. Its incorporation into lead compounds has led to several clinical candidates that are currently undergoing evaluation in phase I/II trials. These trials aim to assess safety profiles, pharmacokinetic parameters, and preliminary evidence of efficacy. The success of these trials could pave the way for new treatments targeting a wide range of diseases.
In addition to its pharmaceutical applications, (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid has potential uses in agrochemicals and industrial biotechnology. Its structural features make it a suitable candidate for synthesizing bioactive molecules that can interact with plant growth regulators or microbial enzymes. Such applications could contribute to developing sustainable agricultural practices and biocatalytic processes.
The future direction of research on (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid is likely to focus on expanding its therapeutic applications and optimizing synthetic methodologies. Innovations in computational chemistry and high-throughput screening will accelerate the discovery of new derivatives with enhanced pharmacological properties. Furthermore, interdisciplinary approaches combining organic chemistry、biotechnology、and pharmacology will be essential for unlocking the full potential of this compound.
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